Stereoselective D2 Receptor Binding
Dexclamol's interaction with the dopamine D2 receptor is highly stereospecific. The active (+)-enantiomer demonstrates a 151-fold higher affinity compared to its inactive (-)-analogue, a key determinant of its neuroleptic activity [1]. This ratio was determined in a competitive binding assay using ³H-spiperone on calf caudate nucleus homogenates.
| Evidence Dimension | Binding Affinity (Ki Ratio, enantiomeric selectivity) |
|---|---|
| Target Compound Data | Ki ratio for (+)-dexclamol/(-)-dexclamol = 151 |
| Comparator Or Baseline | (-)-dexclamol |
| Quantified Difference | 151-fold higher affinity |
| Conditions | ³H-spiperone binding to calf caudate nucleus homogenates |
Why This Matters
This high stereoselectivity ratio confirms that the (+)-enantiomer is the sole active component, making enantiomeric purity a critical specification for any experimental use; use of a racemate or the (-)-isomer will yield drastically different results.
- [1] Seeman P, Westman K, Protiva M, Jílek J, Jain PC, Saxena AK, et al. Neuroleptic receptors: stereoselectivity for neuroleptic enantiomers. Eur J Pharmacol. 1979;56(3):247-251. View Source
